molecular formula C17H14ClNO B256969 1-Benzyl-2-chloro-3-acetylindole

1-Benzyl-2-chloro-3-acetylindole

Cat. No. B256969
M. Wt: 283.7 g/mol
InChI Key: ZNOBFLOZFBIHNJ-UHFFFAOYSA-N
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Patent
US05536721

Procedure details

To a slurry of 400 mg of NaH in 20 ml THF was added 1 g of (75), and then 770 μl of benzyl bromide. The reaction was left with stirring for 3 days. Water was added, and the product extracted with diethylether, dried, and the solvent evaporated off to give 1.52 g of a redbrown powder, which was used without further purification.
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7]=1[Cl:15])(=[O:5])[CH3:4].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O>C1COCC1>[CH2:16]([N:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:6]([C:3](=[O:5])[CH3:4])=[C:7]1[Cl:15])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=C(NC2=CC=CC=C12)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
770 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
EXTRACTION
Type
EXTRACTION
Details
the product extracted with diethylether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=C(C2=CC=CC=C12)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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